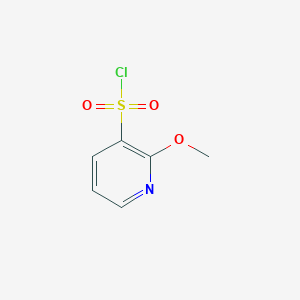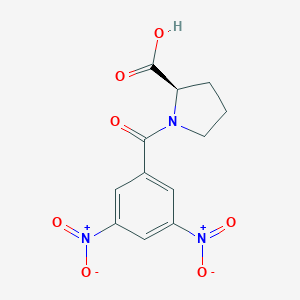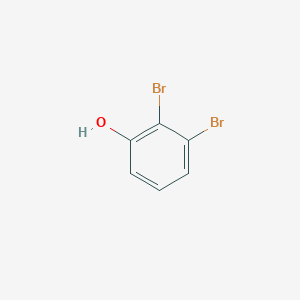![molecular formula C8H12N2O3 B126452 (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione CAS No. 154878-42-9](/img/structure/B126452.png)
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione, also known as spiro[3.5]nonane-1,2,4-trione, is a synthetic compound that has been a subject of scientific research due to its potential applications in various fields. 5]nonane-1,2,4-trione.
Mécanisme D'action
The mechanism of action of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione in antitumor activity involves the induction of apoptosis through the activation of caspase-3 and the inhibition of cell proliferation by inducing cell cycle arrest at the G2/M phase. Inhibition of HIV integrase activity is achieved by binding to the active site of the enzyme and preventing the integration of viral DNA into the host genome.
Biochemical and Physiological Effects
Spiro[3.5]nonane-1,2,4-trione has been shown to exhibit low toxicity in vitro and in vivo studies. In animal studies, it has been found to have a low acute toxicity and no significant adverse effects on body weight, organ weight, or hematological and biochemical parameters. However, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione as a building block for the synthesis of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles include its ease of synthesis, high yield, and versatile reactivity. However, the limitations of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include its low solubility in common organic solvents, which may limit its use in certain reactions.
Orientations Futures
For the research on (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as catalysis and bioimaging, and the optimization of its pharmacological properties for use as a potential drug candidate. Additionally, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.
Méthodes De Synthèse
Spiro[3.5]nonane-1,2,4-trione can be synthesized using a one-pot three-component reaction of 5-aminomethylisatin, 1,3-cyclohexanedione, and formaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type condensation reaction, followed by a cyclization reaction to form the (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused ring system. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Spiro[3.5]nonane-1,2,4-trione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been investigated as a potential antitumor agent due to its ability to induce apoptosis and inhibit cell proliferation. It has also been studied as a potential inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme that is essential for the replication of the virus. In materials science, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a building block for the synthesis of novel materials such as (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dioneoxindoles and (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dionehydantoins. In organic synthesis, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a versatile building block for the synthesis of various (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles.
Propriétés
Numéro CAS |
154878-42-9 |
|---|---|
Nom du produit |
(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(7S)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-6(12)10-8(2-1-3-8)7(13)9-5/h5,11H,1-4H2,(H,9,13)(H,10,12)/t5-/m0/s1 |
Clé InChI |
VAQKHOGJROQZJX-YFKPBYRVSA-N |
SMILES isomérique |
C1CC2(C1)C(=O)N[C@H](C(=O)N2)CO |
SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
SMILES canonique |
C1CC2(C1)C(=O)NC(C(=O)N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



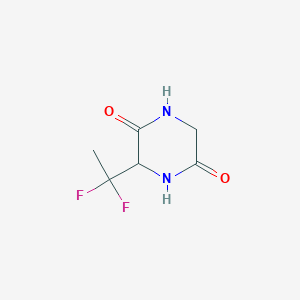

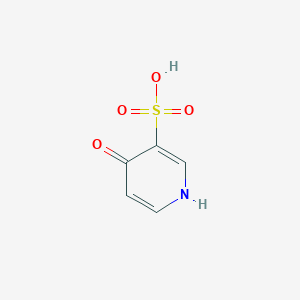
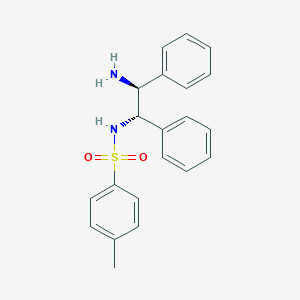
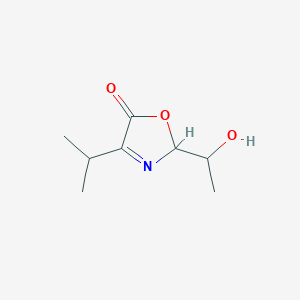
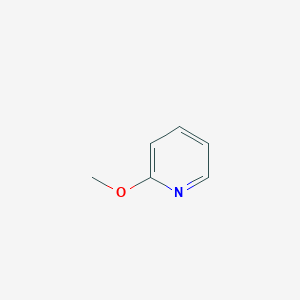
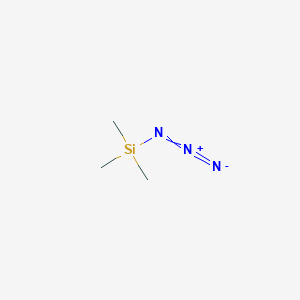

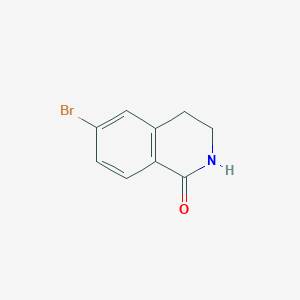
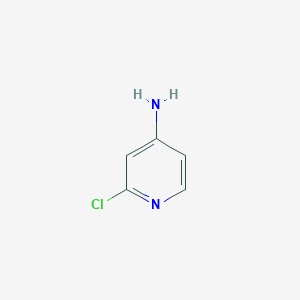
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
